molecular formula C18H34O2 B6595890 cis-8-Octadecenoic acid CAS No. 5684-71-9

cis-8-Octadecenoic acid

Cat. No.: B6595890
CAS No.: 5684-71-9
M. Wt: 282.5 g/mol
InChI Key: WRIDQFICGBMAFQ-KHPPLWFESA-N
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Biochemical Analysis

Biochemical Properties

Cis-8-Octadecenoic acid: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Δ8-desaturase , which is responsible for introducing a double bond at the 8th carbon position of the fatty acid chain . This interaction is crucial for maintaining the cis configuration of the double bond in the middle of the fatty acid carbon chain. Additionally, This compound is involved in the synthesis of other fatty acids and lipids, contributing to the overall lipid metabolism in cells .

Cellular Effects

This compound: has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of G-protein-coupled receptors (GPCRs) , which play a crucial role in cell signaling . Furthermore, This compound can impact the expression of genes involved in lipid metabolism and inflammatory responses, thereby influencing cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, it can act as an agonist or antagonist for certain GPCRs, thereby modulating their activity . Additionally, This compound can inhibit or activate enzymes involved in lipid metabolism, leading to changes in gene expression and metabolic pathways . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. Studies have shown that the compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to certain environmental factors . Long-term exposure to This compound has been observed to affect cellular function, including alterations in lipid metabolism and gene expression . These temporal effects are important for designing experiments and understanding the compound’s behavior in different settings.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammatory responses . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of This compound in clinical applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways, including the synthesis and degradation of fatty acids and lipids. It interacts with enzymes such as Δ8-desaturase and elongases , which are responsible for the elongation and desaturation of fatty acid chains . These interactions contribute to the regulation of metabolic flux and the levels of various metabolites in cells . The compound’s role in these pathways is essential for maintaining cellular lipid homeostasis and function.

Transport and Distribution

The transport and distribution of This compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by fatty acid transport proteins (FATPs) and distributed to various cellular compartments . The localization and accumulation of This compound in specific tissues and cells are influenced by its interactions with these transporters and binding proteins . Understanding these processes is important for elucidating the compound’s physiological roles and potential therapeutic applications.

Subcellular Localization

This compound: is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria . Its activity and function can be influenced by its subcellular localization, as it interacts with specific enzymes and proteins within these compartments . For example, in the ER, This compound can be involved in the synthesis of complex lipids, while in the mitochondria, it can affect energy metabolism and mitochondrial function . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of vegetable oils, which introduces the double bond at the desired position . Another method includes the use of specific catalysts and reaction conditions to selectively hydrogenate or isomerize other octadecenoic acids .

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of vegetable oils. This process involves the use of metal catalysts such as palladium or nickel under controlled temperature and pressure conditions . The resulting product is then purified to obtain the desired fatty acid.

Comparison with Similar Compounds

cis-8-Octadecenoic acid is similar to other octadecenoic acids, such as:

Uniqueness: The unique position of the double bond in this compound gives it distinct physical and chemical properties compared to its isomers. This positional difference can influence its reactivity, biological activity, and industrial applications .

Properties

IUPAC Name

(Z)-octadec-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDQFICGBMAFQ-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415240
Record name cis-8-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-71-9, 26764-26-1, 1329-02-8
Record name cis-8-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5684-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-8-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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